Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
Description
Chemical Nomenclature and Identity
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is a synthetic aromatic azo compound with systematic IUPAC nomenclature 4-[(4-hydroxyphenyl)diazenyl]benzoic acid . Its molecular formula is $$ \text{C}{13}\text{H}{10}\text{N}{2}\text{O}{3} $$, with a molecular weight of 242.23 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 105299-45-4, 2497-38-3 | |
| SMILES | Oc1ccc(cc1)N=Nc2ccc(cc2)C(O)=O | |
| InChIKey | HLVCZTOFOWHIJZ-UHFFFAOYSA-N | |
| Melting Point | 266–280°C (decomposition) |
The compound is also known by synonyms such as 4'-Hydroxyazobenzene-4-carboxylic Acid and 4-(4-Hydroxyphenylazo)benzoic acid . Its structure features a diazenyl group (-N=N-) bridging a 4-hydroxyphenyl moiety and a benzoic acid group, conferring distinct photochemical and coordination properties.
Historical Development and Discovery
The synthesis of azo dyes began in the mid-19th century following William Perkin’s discovery of mauveine in 1856. Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, emerged as part of efforts to expand the color palette and functional versatility of azo compounds. Early synthetic routes involved diazo coupling reactions between 4-hydroxyaniline derivatives and benzoic acid precursors.
Modern advancements, such as microwave-assisted synthesis (e.g., using water as a solvent) and condensation reactions in polar high-boiling solvents (e.g., tetramethylene sulfone), have optimized yields (>80%) and reduced reaction times. These methods reflect the compound’s role in bridging traditional dye chemistry and contemporary materials science.
Structural Classification and Relation to Azo Compounds
The compound belongs to the aryl azo subclass, characterized by a -N=N- linkage between two aromatic rings. Its structure includes:
- A 4-hydroxyphenyl group (electron-donating -OH substituent).
- A 4-carboxyphenyl group (electron-withdrawing -COOH substituent).
This configuration places it within the broader family of acid azo dyes , which exhibit affinity for polar substrates like wool and silk. Compared to simpler azo dyes (e.g., methyl orange or Congo red), the presence of both hydroxyl and carboxylic acid groups enhances its solubility in aqueous alkaline media and potential for metal coordination.
Table 1: Comparative Analysis of Azo Dyes
| Compound | Functional Groups | Application |
|---|---|---|
| Benzoic acid, 4-[(4-hydroxyphenyl)azo]- | -OH, -COOH | pH-sensitive dyes, sensors |
| Methyl orange | -SO₃H, -N(CH₃)₂ | Acid-base indicator |
| Congo red | -SO₃H, -NH₂ | Histological staining |
Isomeric Forms and Stereochemical Considerations
The compound exhibits E/Z (trans/cis) isomerism due to the restricted rotation around the azo bond. The E-isomer (trans configuration) is thermodynamically stable, with a planar geometry and N-N bond length of 1.189 Å. In contrast, the Z-isomer (cis configuration) is nonplanar, with a dihedral angle of 173.5° and a longer N-N bond (1.251 Å).
Key Isomerization Properties :
- Thermal Stability : The E→Z transition requires ~100 kJ/mol, making thermal isomerization negligible at room temperature.
- Photoisomerization : UV light (300–400 nm) induces E→Z conversion, while visible light (450–550 nm) reverses it. This property is exploited in photoresponsive materials.
Figure 1 : Energy diagram of E/Z isomerization (hypothetical):
$$
\Delta G^\ddagger \approx 100 \, \text{kJ/mol} \quad \text{(E→Z)}
$$
$$
\lambda{\text{max}} \, (\text{E}) = 340 \, \text{nm}, \quad \lambda{\text{max}} \, (\text{Z}) = 450 \, \text{nm}
$$
The stereochemistry influences optical properties, with the Z-isomer often exhibiting bathochromic shifts in absorption spectra.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18/h1-8,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCZTOFOWHIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062469 | |
| Record name | Benzoic acid, 4-[(4-hydroxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-38-3 | |
| Record name | 4-[(4-Hydroxyphenyl)azo]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(2-(4-hydroxyphenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-[2-(4-hydroxyphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-[(4-hydroxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxyazobenzene-4-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antifungal, and other medicinal properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is C₁₃H₁₀N₂O₃, with a molecular weight of 242.23 g/mol. The compound features an azo group (-N=N-) linking two aromatic rings, which is crucial for its biological activity.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of azo derivatives of 4-hydroxybenzoic acid. A notable study synthesized several azo compounds and evaluated their efficacy against various bacterial strains.
Table 1: Antibacterial Activity Against Different Bacteria
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 4a | 0.5 | 10 |
| 4b | 1.0 | 12 |
| 4c | 1.5 | 18 |
| 4d | 2.0 | 11 |
| 4e | 2.5 | 10 |
| 4f | 3.0 | 16 |
| Average | - | 14 |
The study indicated that compounds such as 4c exhibited the highest antibacterial activity against Escherichia coli, with a maximum zone of inhibition reaching 18 mm at a concentration of 1.5 mg/mL . Similarly, other compounds showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa.
Antifungal Activity
In addition to antibacterial properties, Benzoic acid derivatives also exhibit antifungal activity. Research has shown that these compounds can inhibit the growth of various fungal pathogens.
Table 2: Antifungal Efficacy
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 0.5 | 15 |
| Compound B | 1.0 | 18 |
| Compound C | 1.5 | 20 |
The results indicated that the azo compounds demonstrated considerable antifungal effects, particularly at higher concentrations .
The mechanism by which Benzoic acid, 4-[(4-hydroxyphenyl)azo]- exerts its biological effects is primarily attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the pathogens. The presence of the azo group enhances the compound's lipophilicity, allowing better penetration into bacterial cells.
Binding Studies
Further research has explored the binding interactions between Benzoic acid derivatives and proteins such as bovine serum albumin (BSA). The binding studies revealed that the azo form exhibited multiple binding sites on BSA, indicating potential for therapeutic applications .
Table 3: Binding Parameters
| Form | Binding Sites | Enthalpy Change (kJ/mol) | Entropy Change (kJ/mol·K) |
|---|---|---|---|
| Azo | 3.2 | -15 | +0.1 |
| Hydrazone | 0.7 | -10 | +0.05 |
These findings suggest that the interactions between the compound and serum proteins could influence its pharmacokinetics and bioavailability .
Case Studies
One significant case study involved the application of Benzoic acid derivatives in treating infections caused by resistant bacterial strains. The study reported successful outcomes in vitro, demonstrating effective bacterial inhibition and suggesting potential for clinical applications in antibiotic-resistant infections .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₀N₂O₃
- Molecular Weight : 242.23 g/mol
- Chemical Structure : The compound features an azo group (-N=N-) that links two aromatic rings, significantly influencing its biological activity.
Chemistry
-
Reagent in Organic Synthesis :
- Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is utilized as a reagent in various organic synthesis reactions, particularly for the preparation of azo dyes and related compounds.
- It can undergo oxidation to form quinones or reduction to yield primary amines.
-
Chemical Reactions :
- Oxidation : Utilizes oxidizing agents like potassium permanganate.
- Reduction : Commonly reduced using sodium dithionite.
- Substitution : Hydroxy and carboxy groups participate in substitution reactions with nucleophiles.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium dithionite | Primary amines |
| Substitution | Various nucleophiles | Substituted phenols |
Biology
- Antibacterial Activity :
- Research indicates that the compound exhibits significant antibacterial properties against various strains of bacteria.
- A study demonstrated that at a concentration of 1.5 mg/mL, it showed an inhibition zone of 18 mm against Escherichia coli.
| Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 1.5 | 18 |
| Staphylococcus aureus | 2.0 | 11 |
| Pseudomonas aeruginosa | 2.5 | 10 |
- Antifungal Activity :
- The compound also demonstrates antifungal properties, inhibiting various fungal pathogens effectively at higher concentrations.
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 1.5 | 20 |
| Compound B | 1.0 | 18 |
Medicine
- Drug Delivery Systems :
- Investigated for its potential use in drug delivery systems due to its ability to bind with proteins such as bovine serum albumin (BSA). Binding studies revealed multiple binding sites which could enhance therapeutic efficacy.
- Therapeutic Applications :
- Case studies highlight its effectiveness against antibiotic-resistant bacterial strains, suggesting potential for clinical applications in treating resistant infections.
Binding Studies
Binding interactions between Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and proteins have been explored to understand its pharmacokinetics better:
| Form | Binding Sites | Enthalpy Change (kJ/mol) | Entropy Change (kJ/mol·K) |
|---|---|---|---|
| Azo | 3.2 | -15 | +0.1 |
| Hydrazone | 0.7 | -10 | +0.05 |
These findings indicate that the compound's interactions with serum proteins are crucial for determining its bioavailability and therapeutic potential.
Case Studies
One notable case study involved the application of Benzoic acid derivatives in treating infections caused by resistant bacterial strains, showcasing successful outcomes in vitro with effective bacterial inhibition. This underscores the compound's potential utility in clinical settings, particularly as antibiotic resistance becomes a growing concern.
Preparation Methods
Diazotization and Azo Coupling Approach
General Principle:
The primary method for synthesizing Benzoic acid, 4-[(4-hydroxyphenyl)azo]- involves the diazotization of a primary aromatic amine to form a diazonium salt, which then couples with 4-hydroxybenzoic acid acting as a nucleophile.
- A primary aromatic amine is dissolved in an acidic medium (usually hydrochloric acid) and cooled to 0–5 °C.
- Sodium nitrite solution is added slowly to form the diazonium salt under controlled temperature to prevent decomposition.
- The freshly prepared diazonium salt solution is then added dropwise to an alkaline solution (e.g., 10% NaOH) of 4-hydroxybenzoic acid, maintained at low temperature (5–10 °C).
- The coupling reaction proceeds with stirring for 20–40 minutes, producing the azo compound as a colored precipitate.
- The product is filtered, washed with water, and recrystallized from ethanol to purify.
Aromatic Amine → (Diazotization) → Diazonium Salt → (Coupling with 4-Hydroxybenzoic acid) → Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
- Yields are generally high, often above 90%.
- The product is characterized by melting point determination, UV-Vis spectroscopy (showing azo chromophore absorption), and NMR spectroscopy confirming the aromatic and azo linkages.
Specific Synthesis via Previously Reported Di-Azo Coupling Procedures
A more specific synthesis of 4-(4-hydroxy-phenylazo)benzoic acid has been reported with the following key points:
- The diazotization and coupling steps follow established di-azo coupling protocols.
- The final product is obtained in a yield of approximately 93.7%.
- Characterization by ^1H NMR (500 MHz, THF-d8) shows aromatic proton signals consistent with the azo compound structure: δ 8.14 (d, J = 8.2 Hz, 2H), 7.90–7.83 (m, 4H), 6.93–6.87 (m, 2H).
Post-Synthesis Functionalization (Example: Allyloxy Substitution)
Following the preparation of the parent azo compound, further functionalization can be performed to modify properties:
- The hydroxy group of 4-(4-hydroxy-phenylazo)benzoic acid can be alkylated by reacting with allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80 °C for 5 hours.
- The reaction mixture is then poured into deionized water, and the product is extracted and purified.
Summary Table of Preparation Methods
| Method No. | Key Steps | Reaction Conditions | Yield (%) | Characterization Techniques | Notes |
|---|---|---|---|---|---|
| 1 | Diazotization + Coupling with 4-Hydroxybenzoic acid | 0–5 °C diazotization, alkaline coupling at 5–10 °C | >90 | Melting point, UV-Vis, NMR | Standard azo dye synthesis |
| 2 | Di-azo coupling (literature method) | Follow reported di-azo coupling | 93.7 | ^1H NMR (THF-d8) | High purity, well-characterized |
| 3 | Post-synthesis alkylation (allylation) | 80 °C, DMF, K2CO3, 5 h | Not specified | NMR, extraction purification | Functionalization of hydroxy group |
| 4 | Hydrazide intermediate route | Reflux with hydrazine hydrate | ~80 | Melting point, crystallization | Alternative route for related azo derivatives |
Research Findings and Notes
- The diazotization-coupling method is the most widely used and reliable for synthesizing azo compounds like Benzoic acid, 4-[(4-hydroxyphenyl)azo]-. The reaction conditions are mild and allow for high yields and purity.
- The reaction temperature control is critical to avoid decomposition of diazonium salts and to ensure selective coupling.
- Post-synthesis modifications can tailor solubility and reactivity, such as allylation of the phenolic hydroxyl group.
- Hydrazide routes provide synthetic versatility for related azo compounds, though they are less direct for this specific compound.
Q & A
Q. What are the recommended synthetic routes for preparing benzoic acid, 4-[(4-hydroxyphenyl)azo]-, and how can purity be optimized?
The compound is typically synthesized via a diazo coupling reaction between 4-hydroxyaniline and 4-aminobenzoic acid under acidic conditions. Key steps include:
- Diazotization : Treat 4-hydroxyaniline with NaNO₂ and HCl at 0–5°C to generate the diazonium salt.
- Coupling : React the diazonium salt with 4-aminobenzoic acid in a buffered solution (pH ~8–9) to form the azo bond .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and confirm structure using UV-Vis (λmax ~450 nm for azo chromophore) .
Q. Which spectroscopic techniques are most effective for characterizing benzoic acid, 4-[(4-hydroxyphenyl)azo]-?
- UV-Vis Spectroscopy : Identifies the azo bond’s π→π* transition (λmax ~450 nm) and monitors pH-dependent tautomerism (e.g., enol-keto forms) .
- FT-IR : Key peaks include O–H stretching (3200–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and N=N (1440–1460 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carboxyl protons (δ 12–13 ppm). Use DMSO-d₆ to resolve hydroxyl and carboxylic acid protons .
Q. What solvent systems are suitable for studying the compound’s solubility and stability?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alkaline aqueous solutions (pH >10). Stability studies suggest:
- Photodegradation : Susceptible to UV light; store in amber vials.
- Thermal Stability : Decomposes above 200°C; use TGA/DSC for precise analysis .
Advanced Research Questions
Q. How can regioselectivity challenges in azo bond formation be addressed during synthesis?
Competing para/ortho coupling can occur due to electron-donating groups on the aromatic ring. Mitigation strategies:
Q. What experimental approaches resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR/IR data (e.g., hydroxyl peak shifts) may arise from tautomerism or solvent effects. Recommendations:
Q. How can reaction thermodynamics inform scalable synthesis of benzoic acid, 4-[(4-hydroxyphenyl)azo]-?
Thermodynamic parameters (ΔH, ΔS) for diazo coupling can be derived via calorimetry or computational methods. Key findings:
- Exothermicity : ΔH ≈ −67 kJ/mol for analogous azo formations, suggesting mild heating suffices .
- Activation Energy : Use Arrhenius plots to optimize temperature (typically 0–10°C for diazotization) .
- Solvent Effects : Polar solvents lower activation energy by stabilizing charged intermediates .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
